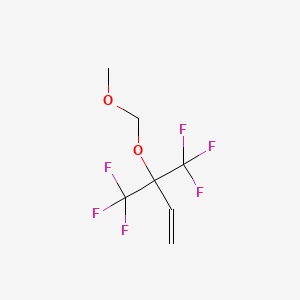
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Its potential as a precursor for drug development is being explored, especially for compounds that require high metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)butane
- 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-2-ene
Uniqueness
Compared to similar compounds, 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Propriétés
Numéro CAS |
874917-55-2 |
|---|---|
Formule moléculaire |
C7H8F6O2 |
Poids moléculaire |
238.13 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C7H8F6O2/c1-3-5(6(8,9)10,7(11,12)13)15-4-14-2/h3H,1,4H2,2H3 |
Clé InChI |
DHGHXYFVFZDGPS-UHFFFAOYSA-N |
SMILES canonique |
COCOC(C=C)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


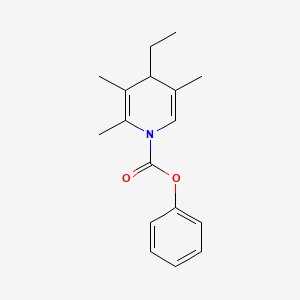
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
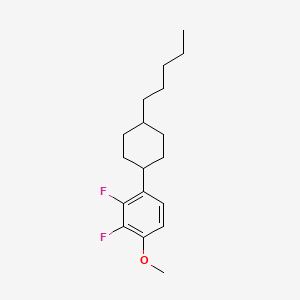
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
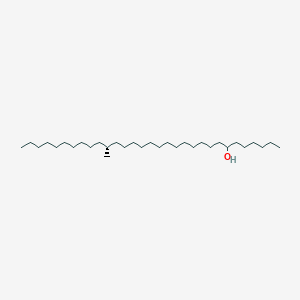
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
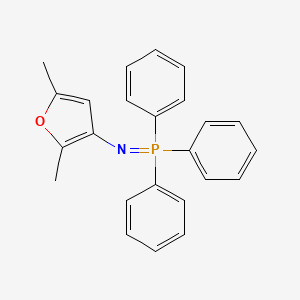
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
